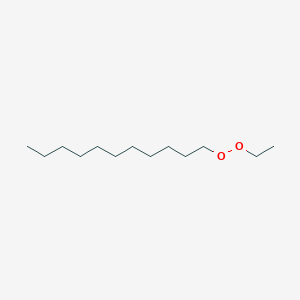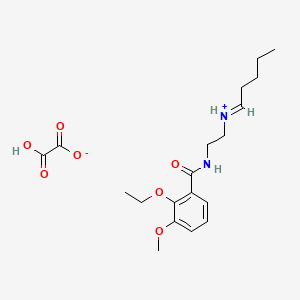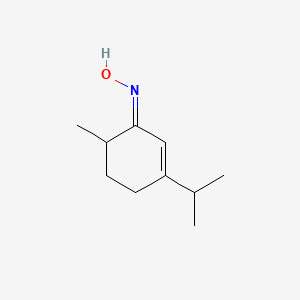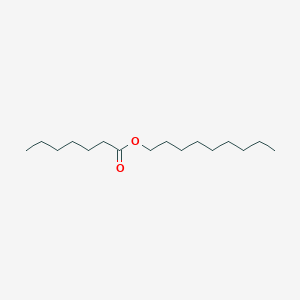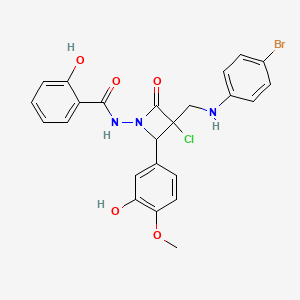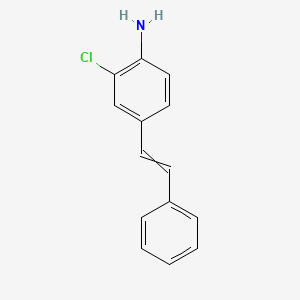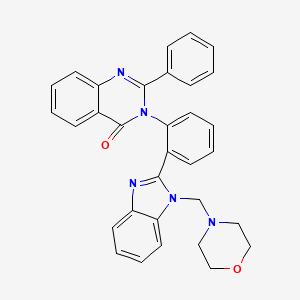
Ammonium tellurite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium tellurite is a chemical compound with the formula (NH₄)₂TeO₃. It is a salt derived from tellurite acid and is known for its applications in various scientific fields. Tellurium, the central element in this compound, is a rare metalloid with properties that lie between metals and nonmetals. It is part of the chalcogen family, which also includes oxygen, sulfur, and selenium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium tellurite can be synthesized through the reaction of tellurium dioxide (TeO₂) with ammonium hydroxide (NH₄OH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{TeO}_2 + 2 \text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{TeO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield. The use of advanced equipment and techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium tellurite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ammonium tellurate using strong oxidizing agents such as nitric acid. [ (\text{NH}_4)_2\text{TeO}_3 + 2 \text{HNO}_3 \rightarrow (\text{NH}_4)_2\text{TeO}_4 + 2 \text{NO}_2 + \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or electrolysis. [ (\text{NH}_4)_2\text{TeO}_3 + 4 \text{H}_2 \rightarrow \text{Te} + 2 \text{NH}_4\text{OH} + 3 \text{H}_2\text{O} ]
Major Products Formed: The major products formed from these reactions include ammonium tellurate, elemental tellurium, and various by-products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Ammonium tellurite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mecanismo De Acción
The mechanism of action of ammonium tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound generates reactive oxygen species (ROS), which can damage cellular structures and interfere with metabolic pathways. This oxidative stress is a key factor in its antimicrobial properties .
Comparación Con Compuestos Similares
Ammonium tellurite can be compared with other tellurium compounds such as ammonium tellurate, tellurium dioxide, and elemental tellurium. While all these compounds contain tellurium, they differ in their chemical properties, reactivity, and applications:
Ammonium Tellurate: More oxidized form, used in different oxidation states.
Tellurium Dioxide: Used as a precursor in various chemical reactions.
Elemental Tellurium: Used in electronics and metallurgy.
Each compound has unique properties that make it suitable for specific applications, highlighting the versatility of tellurium chemistry.
Propiedades
Fórmula molecular |
H8N2O3Te |
|---|---|
Peso molecular |
211.7 g/mol |
Nombre IUPAC |
azane;tellurous acid |
InChI |
InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |
Clave InChI |
GAGXPIXDGRGRSX-UHFFFAOYSA-N |
SMILES canónico |
N.N.O[Te](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
![Carbonic acid, 4-[[2-amino-4-[(1-oxooctadecyl)amino]phenyl]amino]phenyl ethyl ester](/img/structure/B13784046.png)
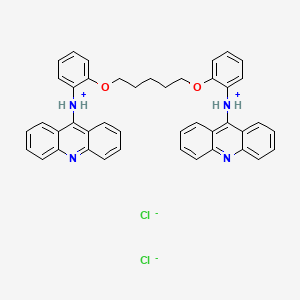
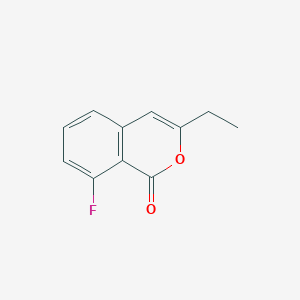
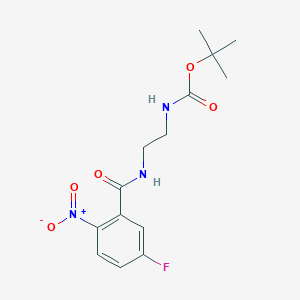
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
